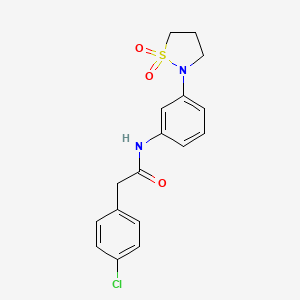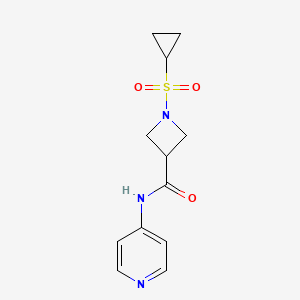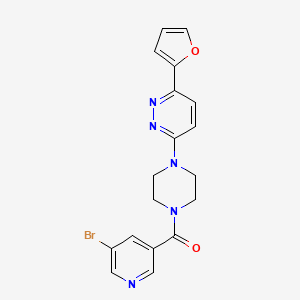![molecular formula C18H19FN4O2S B2958382 N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 714253-60-8](/img/structure/B2958382.png)
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(Butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C18H19FN4O2S . It is a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Synthesis Analysis
Quinoxaline derivatives can be formed by condensing ortho-diamines with 1,2-diketones . A study has shown that the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines . Another study demonstrated the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones .Molecular Structure Analysis
The molecular structure of “N-[3-(Butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” consists of 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Quinoxalines have shown a broad range of bioactivities and are considered one of the privileged pharmacophoric scaffolds for drug design . They have been successfully employed as efficient fluorescent probes used in molecular electronics, analytical chemistry, and the design of photo-triggered medicines .Applications De Recherche Scientifique
Multifunctional Drug Candidate for Neuropsychiatric and Neurological Disorders
A tetracyclic quinoxaline derivative, closely related to N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide, demonstrated potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, suggesting its potential as a multifunctional drug candidate for neuropsychiatric and neurological disorders. This compound, known as ITI-007, exhibits potent 5-HT(2A) antagonism, postsynaptic D2 antagonism, and serotonin transporter inhibition, showing promise as an orally bioavailable antipsychotic with good efficacy in vivo, currently under clinical development (Peng Li et al., 2014).
Tubulin Polymerization Inhibitors for Cancer Therapy
Compounds with a structure similar to N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide have been identified as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis, suggesting their potential as anticancer agents (P. S. Srikanth et al., 2016).
Activation of Apoptotic Pathways in Cancer Cells
Sulfonamide derivatives bearing a structural resemblance to N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide have shown to activate apoptotic pathways in cancer cells. These compounds have been found to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting their utility in cancer therapy through the activation of p38 and ERK phosphorylation (A. Cumaoğlu et al., 2015).
Anticancer and Radioprotective Agents
Novel quinolines synthesized from 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide have demonstrated in vitro anticancer activity and in vivo radioprotective activity, highlighting the potential utility of these compounds as anticancer and radioprotective agents (M. Ghorab et al., 2008).
Orientations Futures
Future developments of multi-component reactions of quinoxaline derivatives are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .
Propriétés
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-2-3-12-20-17-18(22-16-7-5-4-6-15(16)21-17)23-26(24,25)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZTSCTSYYDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
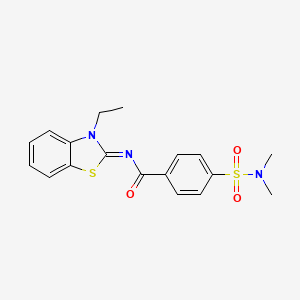
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)
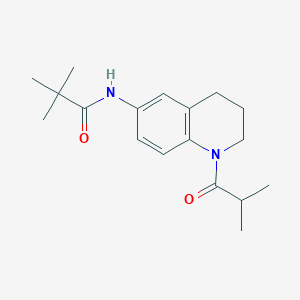
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
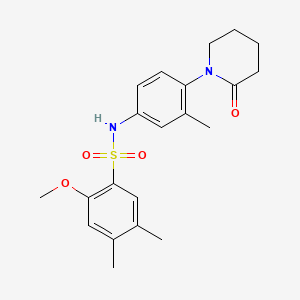
![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)
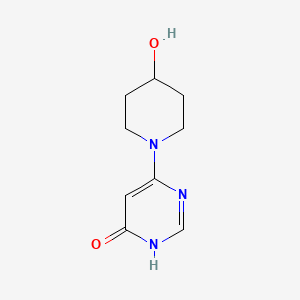
![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)
